Structural Uniqueness: Fusion of Thiazolopyrimidine Core with Sulfamoylbenzamide Moiety
Unlike simple sulfamoylbenzamides such as NVR 3-778, this compound integrates a thiazolo[3,2-a]pyrimidine ring system, a scaffold independently associated with immunomodulatory activity as per patent WO1981003174A1 [1]. The fusion of these two pharmacophores creates a distinct chemical entity, with the potential for a unique polypharmacology profile. While direct comparative biological data are unavailable, the structural distinction is clear.
| Evidence Dimension | Structural complexity and pharmacophore diversity |
|---|---|
| Target Compound Data | Contains both thiazolo[3,2-a]pyrimidine and 4-sulfamoylbenzamide substructures |
| Comparator Or Baseline | NVR 3-778 (a simple sulfamoylbenzamide lacking a fused heterocycle) |
| Quantified Difference | Addition of a whole privileged heterocyclic core (+129 g/mol, +3 heteroatoms) |
| Conditions | Comparative chemical structure analysis |
Why This Matters
The dual-scaffold nature may engage a distinct biological target spectrum, potentially circumventing resistance mechanisms or improving efficacy compared to mono-pharmacophore standards.
- [1] WO1981003174A1 - Thiazolo(3,2-a)pyrimidine derivatives, process for preparing same, and drug containing same View Source
